molecular formula C17H24N4O2 B2977277 3,5-Dimethyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole CAS No. 2320818-89-9

3,5-Dimethyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole

Cat. No.: B2977277
CAS No.: 2320818-89-9
M. Wt: 316.405
InChI Key: CXUNJRCZPVNJTJ-UHFFFAOYSA-N
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Description

This compound is an isoxazole derivative featuring a 3,5-dimethyl-substituted isoxazole core. The structure includes a piperidin-1-ylmethyl group at the 4-position, which is further substituted with a (6-methylpyrimidin-4-yl)oxy-methyl moiety. Such hybrid structures are often explored in medicinal chemistry for targeting enzymes or receptors, particularly in central nervous system (CNS) or oncology applications.

Properties

IUPAC Name

3,5-dimethyl-4-[[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-12-8-17(19-11-18-12)22-10-15-4-6-21(7-5-15)9-16-13(2)20-23-14(16)3/h8,11,15H,4-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUNJRCZPVNJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)CC3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole typically involves multiple steps, starting from readily available starting materials. The process often includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3,5-Dimethyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Features

The following compounds share structural motifs with the target molecule, differing in heterocyclic systems, substituents, or linker groups:

Table 1: Structural and Functional Comparison of Analogs
Compound Name Core Structure Key Substituents/Linkers Hypothesized Impact on Properties References
3,5-Dimethyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole Isoxazole Piperidine, ether-linked pyrimidine Enhanced hydrogen bonding via pyrimidine; moderate lipophilicity
3,5-Dimethyl-4-(((2-(4-(o-tolyl)piperazin-1-yl)ethyl)thio)methyl)isoxazole (Compound 6) Isoxazole Piperazine, thioether linker, o-tolyl group Increased basicity (piperazine); potential metabolic instability (thioether)
3,5-Dimethyl-4-[(4-nitrophenoxy)methyl]isoxazole Isoxazole 4-Nitrophenoxy methyl High electron-withdrawing effect (NO₂); reduced stability

Analysis of Structural Differences and Implications

Piperidine vs. Piperazine Rings: The target compound’s piperidine ring (saturated six-membered, one nitrogen) offers moderate basicity and conformational rigidity.

Ether vs. Thioether Linkers :

  • The ether linkage in the target compound (pyrimidinyl-oxy-methyl) may improve metabolic stability compared to the thioether in Compound 4. Thioethers are prone to oxidation, which could shorten half-life in vivo .

Pyrimidine vs. Nitrophenoxy Substituents: The 6-methylpyrimidin-4-yl group in the target compound provides a planar, hydrogen-bond-accepting motif, ideal for interacting with aromatic residues in enzyme active sites. By contrast, the 4-nitrophenoxy group in the analog from introduces strong electron-withdrawing effects, which may destabilize the compound or reduce solubility .

Biological Activity

Chemical Structure and Properties

The chemical structure of 3,5-Dimethyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole can be described as follows:

  • Molecular Formula : C₁₄H₁₈N₄O₂
  • Molecular Weight : 278.32 g/mol
  • IUPAC Name : 3,5-Dimethyl-4-(4-(6-methylpyrimidin-4-yloxy)methyl)piperidin-1-yl)methyl)isoxazole

This compound features an isoxazole ring, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.

Antitumor Activity

Recent studies have demonstrated that derivatives of isoxazole compounds exhibit significant antitumor activity. For instance, a series of isoxazole derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism of action is thought to involve the inhibition of key signaling pathways associated with tumor growth.

Anti-inflammatory Effects

Research has indicated that compounds similar to this compound possess anti-inflammatory properties. In vivo studies have shown that these compounds can significantly reduce inflammation markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Isoxazole derivatives have also been evaluated for their antimicrobial properties. Studies have reported that certain isoxazole compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This could be attributed to their ability to disrupt bacterial cell wall synthesis.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key modifications in the molecular structure can enhance potency and selectivity. For example:

ModificationEffect on Activity
Addition of methyl groupsIncreased lipophilicity and improved cell membrane permeability
Alteration of piperidine substituentsEnhanced binding affinity to target proteins
Variations in the isoxazole ringModulation of pharmacokinetic properties

Study 1: Antitumor Efficacy

In a study published in a leading pharmacological journal, researchers synthesized a series of isoxazole derivatives and tested their efficacy against human breast cancer cell lines. The results indicated that one derivative exhibited over 70% inhibition of cell proliferation at low micromolar concentrations. This study highlights the potential use of isoxazole derivatives as novel anticancer agents.

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of 3,5-Dimethyl-4-(substituted isoxazoles) in a murine model of arthritis. The compound was administered orally, resulting in a significant reduction in paw swelling and inflammatory cytokines compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues.

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